molecular formula C20H18N3NaO9S2 B12717576 Sodium 2-((3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)ethyl sulphate CAS No. 93904-45-1

Sodium 2-((3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)ethyl sulphate

Cat. No.: B12717576
CAS No.: 93904-45-1
M. Wt: 531.5 g/mol
InChI Key: JLNGXBGSVRPDNM-UHFFFAOYSA-M
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Description

Sodium 2-((3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)ethyl sulphate is a complex organic compound known for its vibrant color and extensive use in various scientific fields. This compound is characterized by its azo group, which is responsible for its distinctive chromophore properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-((3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)ethyl sulphate typically involves a multi-step process. The initial step often includes the diazotization of 8-acetamido-2-hydroxy-1-naphthylamine, followed by coupling with 4-hydroxyphenylsulphonyl)ethyl sulphate under controlled pH conditions. The reaction is usually carried out in an aqueous medium with the presence of sodium nitrite and hydrochloric acid to facilitate the diazotization process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-((3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)ethyl sulphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions typically break the azo bond, leading to the formation of amines.

    Substitution: The sulphonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 2-((3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)ethyl sulphate has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various analytical techniques.

    Biology: Employed in staining procedures for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the manufacturing of dyes and pigments for textiles and plastics.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. This property makes it useful as a redox indicator. The sulphonyl group enhances its solubility in water, facilitating its use in aqueous systems. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, which can be studied using various biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-[(8-acetamido-2-hydroxy-1-naphthyl)azo]-5-chloro-4-hydroxybenzenesulfonate
  • Sodium bis[n-[3-[[8-acetamido-2-hydroxy-1-naphthyl]azo]-2-hydroxy-5-nitrophenyl]acetamidato(2-)]chromate(1-)

Uniqueness

Sodium 2-((3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)ethyl sulphate is unique due to its specific structural configuration, which imparts distinct chromophore properties and solubility characteristics. Its ability to undergo a variety of chemical reactions makes it versatile for multiple applications in scientific research and industry.

Properties

CAS No.

93904-45-1

Molecular Formula

C20H18N3NaO9S2

Molecular Weight

531.5 g/mol

IUPAC Name

sodium;2-[3-[(8-acetamido-2-hydroxynaphthalen-1-yl)diazenyl]-4-hydroxyphenyl]sulfonylethyl sulfate

InChI

InChI=1S/C20H19N3O9S2.Na/c1-12(24)21-15-4-2-3-13-5-7-18(26)20(19(13)15)23-22-16-11-14(6-8-17(16)25)33(27,28)10-9-32-34(29,30)31;/h2-8,11,25-26H,9-10H2,1H3,(H,21,24)(H,29,30,31);/q;+1/p-1

InChI Key

JLNGXBGSVRPDNM-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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